![molecular formula C8H3BrClF3N2 B12434630 7-Bromo-4-chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B12434630.png)
7-Bromo-4-chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-4-chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core substituted with bromine, chlorine, and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-nitroaniline and trifluoroacetic acid.
Nitration: The nitro group is introduced via nitration of the starting material.
Reduction: The nitro group is then reduced to an amine.
Cyclization: The amine undergoes cyclization to form the benzimidazole core.
Halogenation: Bromine and chlorine are introduced through halogenation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-4-chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) and potassium carbonate (K2CO3) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) may be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Coupling: Palladium catalysts and boronic acids are typical reagents in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the halogens.
Wissenschaftliche Forschungsanwendungen
7-Bromo-4-chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole has several scientific research applications:
Pharmaceuticals: It is investigated for its potential as a pharmacophore in drug development, particularly for its antimicrobial and anticancer properties.
Agrochemicals: The compound is explored for its use in developing new pesticides and herbicides.
Materials Science: Its unique chemical structure makes it a candidate for use in advanced materials, such as organic semiconductors and liquid crystals.
Wirkmechanismus
The mechanism of action of 7-Bromo-4-chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole: Lacks the bromine substitution.
7-Bromo-2-(trifluoromethyl)-1H-benzo[d]imidazole: Lacks the chlorine substitution.
4-Chloro-7-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole: Substitutes a methyl group instead of bromine.
Uniqueness
7-Bromo-4-chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with biological targets. The trifluoromethyl group further enhances its chemical stability and lipophilicity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H3BrClF3N2 |
|---|---|
Molekulargewicht |
299.47 g/mol |
IUPAC-Name |
7-bromo-4-chloro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H3BrClF3N2/c9-3-1-2-4(10)6-5(3)14-7(15-6)8(11,12)13/h1-2H,(H,14,15) |
InChI-Schlüssel |
CAYLSEZPEBSUFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1Cl)N=C(N2)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


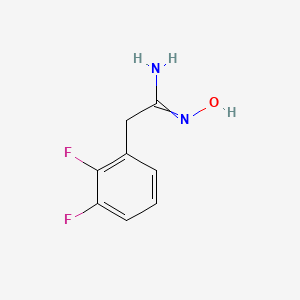




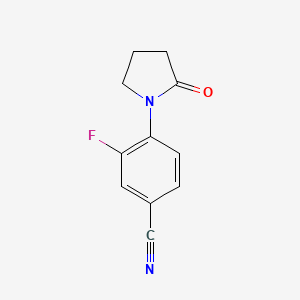
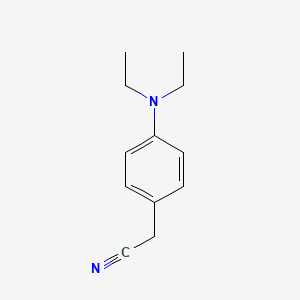
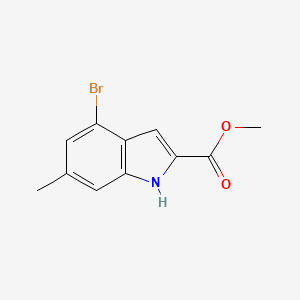
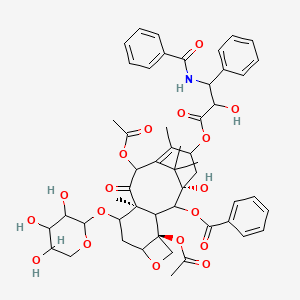
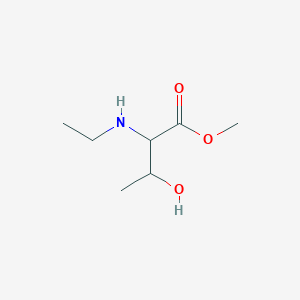
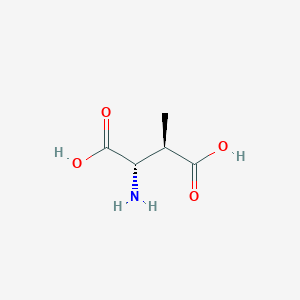
![1H-Indolo[7a,1-a]isoquinoline, erythrinan deriv.; Erythristemin](/img/structure/B12434604.png)
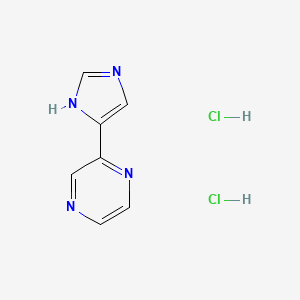
![3-[4-Oxo-2-thioxo-5-(3,4,5-trimethoxy-benzylidene)-thiazolidin-3-yl]-propionic acid](/img/structure/B12434623.png)
